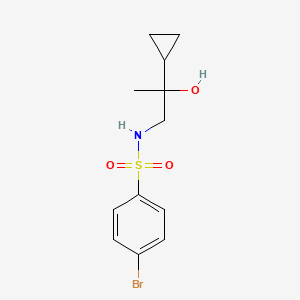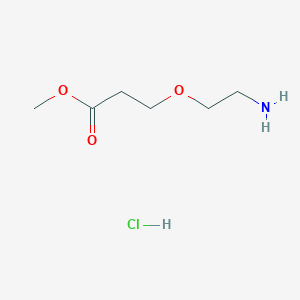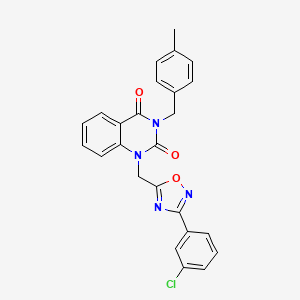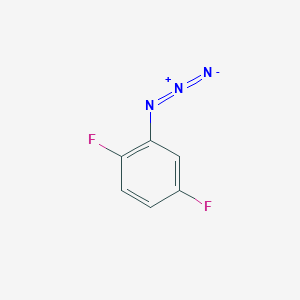
N,N,N',N'-tetramethyl-9-(2-phenylhydrazinylidene)-9H-fluorene-2,7-disulfonamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N,N,N',N'-tetramethyl-9-(2-phenylhydrazinylidene)-9H-fluorene-2,7-disulfonamide, also known as TFD, is a fluorescent dye that has been widely used in scientific research. TFD has a unique structure that allows it to bind specifically to proteins and nucleic acids, making it a valuable tool for studying biological systems.
Applications De Recherche Scientifique
Polyelectrolytes for Fuel Cell Applications
A study by Guo et al. (2002) on sulfonated polyimides derived from fluorene derivatives, specifically 9,9-bis(4-aminophenyl)fluorene-2,7-disulfonic acid, demonstrated their application in fuel cells. These materials showed proton conductivities comparable to Nafion 117, indicating their potential as polyelectrolyte membranes for fuel cell technology (Guo et al., 2002).
Electron Acceptors in Organic Electronics
Research by Perepichka et al. (2000) on fluorene derivatives as electron acceptors highlighted their utility in organic electronics. The study synthesized novel acceptors with butylsulfanyl, butylsulfinyl, and butylsulfonyl substituents on fluorene, which enhanced the photoconductivity of carbazole-containing polymer films, indicating their potential in photovoltaic applications (Perepichka et al., 2000).
Amino Protecting Groups in Peptide Synthesis
Ishibashi et al. (2010) developed a sulfonamide-based protecting group, (9H-fluoren-9-yl)methanesulfonyl (Fms), for amino acids in peptide synthesis. This protecting group facilitated the formation of phosphonamide bonds without the problems associated with the Fmoc protecting group, suggesting its application in the synthesis of unnatural peptides and peptide mimetics (Ishibashi et al., 2010).
Proton Exchange Membranes in Fuel Cells
Wang et al. (2011) synthesized fluorene-based poly(arylene ether sulfone) copolymers with sulfonic acid groups for use as proton exchange membranes (PEMs) in fuel cells. These materials exhibited high proton conductivity and lower methanol permeability compared to Nafion, suggesting their suitability for direct methanol fuel cell applications (Wang et al., 2011).
Propriétés
IUPAC Name |
2-N,2-N,7-N,7-N-tetramethyl-9-(phenylhydrazinylidene)fluorene-2,7-disulfonamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H24N4O4S2/c1-26(2)32(28,29)17-10-12-19-20-13-11-18(33(30,31)27(3)4)15-22(20)23(21(19)14-17)25-24-16-8-6-5-7-9-16/h5-15,24H,1-4H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YBSVDEROZMHJOF-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)S(=O)(=O)C1=CC2=C(C=C1)C3=C(C2=NNC4=CC=CC=C4)C=C(C=C3)S(=O)(=O)N(C)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H24N4O4S2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
484.6 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N,N,N',N'-tetramethyl-9-(2-phenylhydrazinylidene)-9H-fluorene-2,7-disulfonamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![1-[4-Hydroxy-2-(trifluoromethyl)pyridin-3-YL]-ethanone](/img/structure/B2398254.png)

![N-Methyl-N-[2-oxo-2-(4-pyridin-4-ylpiperidin-1-yl)ethyl]prop-2-enamide](/img/structure/B2398258.png)

![4,4,4-Trifluoro-N-[(4-methoxy-1-methylsulfonylpiperidin-4-yl)methyl]butanamide](/img/structure/B2398261.png)

![N-methyl-4-nitro-1-[4-(trifluoromethyl)phenyl]-1H-pyrazol-5-amine](/img/structure/B2398266.png)



![N-[5-[2-(3,5-dimethylanilino)-2-oxoethyl]sulfanyl-1,3,4-thiadiazol-2-yl]-4-ethoxybenzamide](/img/structure/B2398273.png)
![2-{[4-amino-5-(4-methoxybenzyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(2,3-dichlorophenyl)acetamide](/img/structure/B2398274.png)